Chemical Inertness as a 'Protected' Patulin: A Function-Defining Structural Difference
(S)-Patulin Methyl Ether is functionally and structurally distinct from patulin, serving as a 'protected' derivative. The parent compound patulin is a potent electrophile that readily reacts with thiols like glutathione and cysteine. Methylation at the C4 position eliminates this electrophilic site, rendering (S)-Patulin Methyl Ether inert under conditions where patulin is highly reactive [1]. This makes it essential for synthesizing stable conjugates and for any application where patulin's inherent reactivity would be a confounding factor [2].
| Evidence Dimension | Chemical Reactivity (Electrophilicity) |
|---|---|
| Target Compound Data | Inert (C4 hydroxyl blocked, 'protected' form) |
| Comparator Or Baseline | Patulin: Highly electrophilic, reacts rapidly with thiols (e.g., glutathione, cysteine) and DNA bases |
| Quantified Difference | Qualitative change from reactive electrophile to inert 'protected' form |
| Conditions | Inferred from the chemical structure and established reactivity of the patulin pharmacophore |
Why This Matters
This functional dichotomy is the primary reason for selecting the compound; it is not an analog but a specialized tool for experiments requiring a stable, non-reactive patulin scaffold.
- [1] Santa Cruz Biotechnology. (n.d.). (S)-O-Methyl Patulin: A protected patulin. View Source
- [2] Fliszár-Nyúl, E., et al. (2022). Chemical strategies for triggering the immune response to the mycotoxin patulin. In: Engormix. View Source
